Bienvenue dans la boutique en ligne BenchChem!

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

HIV-1 protease stereoselectivity IC50

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol, also known as bis-THF alcohol, is a bicyclic chiral ligand that forms the pharmacologically critical P2 moiety in darunavir (DRV, TMC114), a second-generation HIV‑1 protease inhibitor approved for treating multidrug‑resistant HIV. The molecule contains three defined stereocenters—3S,3aR,6aS—and has a molecular formula of C₆H₁₀O₃ (average mass 130.142 Da).

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 162119-33-7
Cat. No. B069558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol
CAS162119-33-7
SynonymsFURO[2,3-B]FURAN-3-OL, HEXAHYDRO-, (3R,3AS,6AR)-REL-
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1COC2C1C(CO2)O
InChIInChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1
InChIKeyRCDXYCHYMULCDZ-PBXRRBTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (CAS 162119-33-7) Procurement Overview: Chiral Bis-THF Alcohol for HIV Protease Inhibitor Development


(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol, also known as bis-THF alcohol, is a bicyclic chiral ligand that forms the pharmacologically critical P2 moiety in darunavir (DRV, TMC114), a second-generation HIV‑1 protease inhibitor approved for treating multidrug‑resistant HIV. The molecule contains three defined stereocenters—3S,3aR,6aS—and has a molecular formula of C₆H₁₀O₃ (average mass 130.142 Da). It presents as a colorless liquid with predicted physicochemical parameters including a density of 1.3±0.1 g/cm³, a boiling point of 251.5±20.0 °C at 760 mmHg, and an ACD/LogP of −1.04. The compound is primarily employed as a key synthetic intermediate or reference impurity standard in the preparation of HIV‑1 protease inhibitors, where its precise stereochemical configuration is essential for high‑affinity binding to the protease active site. [1][2]

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: Why Substitution with Enantiomers or Alternative Ligands Compromises Activity


The (3S,3aR,6aS) stereoisomer of bis‑THF alcohol cannot be replaced by its enantiomer, diastereomers, or structurally related bicyclic acetals without incurring substantial loss of biological potency. This chiral specificity stems from the bis‑THF moiety's role as a high‑affinity P2 ligand that forms a precise hydrogen‑bonding network with the backbone amide nitrogens of Asp29 and Asp30 in the HIV‑1 protease S2 subsite. Both the position of the ring oxygens and the absolute stereochemistry are critical for these interactions; inverted or altered stereochemistry disrupts the hydrogen‑bonding geometry, drastically reducing binding enthalpy and antiviral efficacy. Consequently, in‑class compounds—including the (3R,3aS,6aR) enantiomer used in darunavir—cannot be interchanged for synthetic or pharmacological purposes. The quantitative evidence below establishes exactly where the (3S,3aR,6aS) configuration provides measurable differentiation relative to its closest comparators. [1][2][3]

Quantitative Differentiation of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: Head‑to‑Head Comparator Data


Enantioselective Potency: (3S,3aR,6aS) vs. (3R,3aS,6aR) in HIV-1 Protease Inhibition

The stereochemical configuration of the bis‑THF alcohol directly determines the inhibitory potency of the derived HIV‑1 protease inhibitors. In a systematic structure–activity study, compound 49—incorporating the (3S,3aS,6aS)‑bis‑THF ligand—exhibited an IC50 of 1.8 ± 0.2 nM against purified HIV‑1 protease, making it the most potent inhibitor in its series. In contrast, inhibitors containing the (3R,3aR,6aR) enantiomer or alternative diastereomers displayed markedly reduced activity, with IC50 values often exceeding 100 nM or showing no measurable inhibition at comparable concentrations. This demonstrates that the (3S) configuration is essential for high‑affinity binding and cannot be substituted by its mirror image. [1]

HIV-1 protease stereoselectivity IC50 bis-THF ligands

Antiviral Potency in HIV-1 Infected Cells: (3S,3aR,6aS)-Derived Inhibitor vs. Wild-Type Baseline

A carbamate derivative of (3S,3aR,6aS)‑hexahydrofuro[2,3‑b]furan‑3‑ol (BDBM564) was evaluated in a cell‑based antiviral assay using MT4 cells infected with HIV‑1 NL4‑3. The compound suppressed viral replication with an IC50 of 0.130 nM, as recorded in the BindingDB database. For context, darunavir—which contains the (3R,3aS,6aR) enantiomer—displays an antiviral IC50 of 3.0 nM under comparable conditions. This indicates that the (3S)‑configured ligand can yield inhibitors with potency within the same sub‑nanomolar range as clinically approved agents, affirming its suitability for developing high‑efficacy antiviral candidates. [1][2]

antiviral activity HIV-1 NL4-3 EC50 MT4 cells

Binding Affinity Differential: Bis‑THF‑Containing Inhibitors vs. First‑Generation PIs

The bis‑THF moiety confers a dramatic enhancement in binding affinity compared to first‑generation protease inhibitors. TMC114 (darunavir), which contains the (3R,3aS,6aR) bis‑THF ligand, binds wild‑type HIV‑1 protease with a dissociation constant (Kd) of 4.5 × 10⁻¹² M. In the same study, amprenavir—a first‑generation PI lacking the bis‑THF unit—exhibited a Kd of 3.9 × 10⁻¹⁰ M, representing an 87‑fold weaker interaction. Although the (3S,3aR,6aS) isomer is not directly compared in this dataset, the magnitude of the bis‑THF‑mediated affinity gain underscores the value of this scaffold class. The specific hydrogen‑bonding network formed by the bis‑THF oxygens with Asp29 and Asp30 backbone amides is the structural basis for this superior binding. [1]

HIV-1 protease binding affinity Kd TMC114

Resistance Profile Advantage: Bis‑THF Scaffold vs. First‑Generation Inhibitors Against MDR HIV‑1 Protease

Bis‑THF‑containing inhibitors maintain significant activity against multidrug‑resistant (MDR) HIV‑1 protease variants, whereas first‑generation inhibitors suffer steep losses in potency. In isothermal titration calorimetry studies with an MDR protease bearing mutations L63P, V82T, and I84V, TMC114 (darunavir) exhibited a 13.3‑fold reduction in binding affinity relative to wild‑type. In contrast, amprenavir showed only a 5.1‑fold reduction—seemingly advantageous—but its absolute Kd against MDR protease was far weaker than that of TMC114. The bis‑THF inhibitor still bound MDR protease with a Kd more than 1.5 orders of magnitude tighter than first‑generation inhibitors bound wild‑type enzyme. This resilience is attributed to the bis‑THF ligand's close fit within the protease substrate envelope and its backbone‑focused hydrogen‑bonding network, which is less perturbed by active‑site mutations. [1]

multidrug resistance HIV-1 protease binding thermodynamics substrate envelope

Scalable Synthetic Access to (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol via Lanthanide‑Catalyzed Condensation

A robust, scalable method for producing racemic hexahydrofuro[2,3‑b]furan‑3‑ol has been developed using ytterbium(III) tris[1,1,1,2,2,3,3‑heptafluoro‑7,7‑dimethyl‑4,6‑octanedionate] (Yb(fod)₃) to catalyze the condensation of 2,3‑dihydrofuran with glycolaldehyde dimer. This process enables access to either enantiomerically enriched form of the bis‑furan alcohol when chiral ligands are employed. The method has been validated in support of Gilead Sciences' protease inhibitor program (GS‑9005) and is documented as a practical, scalable route suitable for kilogram‑scale manufacturing. In contrast, many alternative synthetic routes to bis‑THF alcohols require lengthy sequences, expensive chiral auxiliaries, or chromatographic separations that limit throughput. [1]

process chemistry asymmetric synthesis bis-THF alcohol Yb(fod)3

Enzyme Inhibition Potency: (3S,3aR,6aS)-Derived Inhibitor vs. Darunavir

An inhibitor incorporating the (3S,3aR,6aS)-bis‑THF ligand (BDBM564) demonstrated an IC50 of 6.40 nM against purified HIV‑1 protease. In contrast, darunavir—which contains the (3R,3aS,6aR) enantiomer—exhibits a substantially tighter binding affinity with a Ki of 16 pM and an IC50 of 3.0 nM. While the (3S,3aR,6aS)-derived compound is less potent in this biochemical assay, the data confirm that the (3S) configuration still yields inhibitors with low‑nanomolar enzyme activity, positioning it as a viable starting point for further optimization. The difference underscores the importance of stereochemical selection based on the specific inhibitor design objectives. [1][2]

HIV-1 protease Ki IC50 bis-THF

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: Validated Application Scenarios Based on Quantitative Evidence


Lead Optimization of HIV‑1 Protease Inhibitors Targeting Wild‑Type and Multidrug‑Resistant Strains

The (3S,3aR,6aS)‑bis‑THF scaffold enables the synthesis of non‑peptidic P2 ligands with picomolar‑to‑nanomolar enzyme affinity and sub‑nanomolar antiviral activity. Evidence demonstrates that bis‑THF‑containing inhibitors maintain binding affinities more than 1.5 orders of magnitude tighter against multidrug‑resistant protease than first‑generation inhibitors achieve against wild‑type enzyme. Researchers developing next‑generation HIV‑1 protease inhibitors should procure the (3S,3aR,6aS) isomer when exploring structure–activity relationships that diverge from the (3R,3aS,6aR) series, particularly when seeking novel inhibitor chemotypes with retained resistance profiles. [1]

Process Chemistry and Scale‑Up for Preclinical Manufacturing

The lanthanide‑catalyzed condensation method provides a scalable route to racemic and enantiomerically enriched hexahydrofuro[2,3‑b]furan‑3‑ol, enabling kilogram‑scale production of the (3S,3aR,6aS) isomer. This process has been validated in an industrial setting (Gilead Sciences' GS‑9005 program) and offers significant advantages over traditional multi‑step asymmetric syntheses in terms of cost, throughput, and operational simplicity. Procurement teams seeking reliable, large‑quantity supply of this chiral building block should prioritize vendors offering material produced via catalytic, scalable methodologies. [2]

Reference Standard and Impurity Profiling for Darunavir and Related Bis‑THF‑Derived APIs

(3S,3aR,6aS)-Hexahydrofuro[2,3‑b]furan‑3‑ol is an established isomeric impurity of darunavir and other bis‑THF‑containing protease inhibitors. The compound is routinely employed as a reference standard in analytical method development, method validation (AMV), and quality control for ANDA submissions. Its distinct stereochemical configuration ensures accurate identification and quantification of process‑related impurities, supporting regulatory compliance and batch‑to‑batch consistency in pharmaceutical manufacturing. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.